2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide
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Overview
Description
2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide is a complex organic compound with a unique structure that includes benzylamino, dichlorophenyl, and dinitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 2,5-dichloroaniline to produce 2,5-dichloro-3,5-dinitroaniline. This intermediate is then reacted with benzylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
Scientific Research Applications
2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and nitroanilines, such as:
- 2-(benzylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide
- 2-(benzylamino)-N-(2,5-dichlorophenyl)-4,6-dinitrobenzamide
Uniqueness
2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14Cl2N4O5 |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
2-(benzylamino)-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H14Cl2N4O5/c21-13-6-7-16(22)17(8-13)24-20(27)15-9-14(25(28)29)10-18(26(30)31)19(15)23-11-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,24,27) |
InChI Key |
IFZJRINLFSSTQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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